Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid
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Overview
Description
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid is a complex chemical compound that combines the properties of azane (ammonia), platinum, and a deuterated cyclobutane dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid involves multiple steps. One common method includes the reaction of azane with a platinum precursor, followed by the introduction of the deuterated cyclobutane dicarboxylic acid. The reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as photodimerization of trans-cinnamic acid to form the cyclobutane ring, followed by deuteration and subsequent complexation with platinum and azane . These methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands around the platinum center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum complexes, while reduction reactions may yield lower oxidation state complexes. Substitution reactions can result in a variety of platinum-ligand complexes.
Scientific Research Applications
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used in the study of platinum-based catalysis and coordination chemistry.
Biology: It is investigated for its potential interactions with biological molecules, such as DNA and proteins.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form cross-links with DNA, inhibiting replication and transcription, which is a key mechanism in its anticancer activity . The deuterated cyclobutane ring may enhance the stability and specificity of these interactions.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: Another platinum-based drug with distinct clinical applications.
Uniqueness
Azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid is unique due to the presence of the deuterated cyclobutane ring, which may confer enhanced stability and specificity in its interactions with biological targets. This feature distinguishes it from other platinum-based compounds and may offer advantages in therapeutic applications.
Properties
Molecular Formula |
C6H14N2O4Pt |
---|---|
Molecular Weight |
377.30 g/mol |
IUPAC Name |
azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;; |
InChI Key |
DVQHYTBCTGYNNN-VKQZZNDOSA-N |
Isomeric SMILES |
[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt] |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Origin of Product |
United States |
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